molecular formula C3H5NO3 B14328608 2-Nitroprop-2-en-1-ol CAS No. 104313-48-6

2-Nitroprop-2-en-1-ol

Katalognummer: B14328608
CAS-Nummer: 104313-48-6
Molekulargewicht: 103.08 g/mol
InChI-Schlüssel: VQRGPUCFCCYRCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitroprop-2-en-1-ol is an organic compound with the molecular formula C3H5NO3. It is a nitroalkene, characterized by the presence of both a nitro group and an alkene group. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Nitroprop-2-en-1-ol can be synthesized through the Henry reaction, which involves the condensation of nitromethane with formaldehyde under basic conditions. The reaction typically uses a base such as sodium hydroxide or potassium hydroxide to deprotonate the nitromethane, forming a nitronate anion that subsequently reacts with formaldehyde to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Henry reaction remains a fundamental approach. The reaction conditions can be optimized for large-scale production by controlling temperature, solvent choice, and reaction time to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Products may include nitro alcohols or nitro ketones.

    Reduction: The primary product is 2-amino-2-propen-1-ol.

    Substitution: Various substituted nitroalkenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Nitroprop-2-en-1-ol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Nitroprop-2-en-1-ol involves its reactivity as a Michael acceptor. The nitro group, being an electron-withdrawing group, makes the β-carbon highly electrophilic, facilitating nucleophilic addition reactions. This property is exploited in various synthetic processes, including the formation of carbon-carbon bonds through conjugate addition.

Vergleich Mit ähnlichen Verbindungen

    Phenyl-2-nitropropene: Similar in structure but contains a phenyl group, making it more aromatic and less reactive in certain conditions.

    Allyl alcohol: Shares the prop-2-en-1-ol backbone but lacks the nitro group, resulting in different reactivity and applications.

Uniqueness: 2-Nitroprop-2-en-1-ol’s combination of a nitro group and an alkene group provides unique reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution, sets it apart from similar compounds.

Eigenschaften

CAS-Nummer

104313-48-6

Molekularformel

C3H5NO3

Molekulargewicht

103.08 g/mol

IUPAC-Name

2-nitroprop-2-en-1-ol

InChI

InChI=1S/C3H5NO3/c1-3(2-5)4(6)7/h5H,1-2H2

InChI-Schlüssel

VQRGPUCFCCYRCH-UHFFFAOYSA-N

Kanonische SMILES

C=C(CO)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.